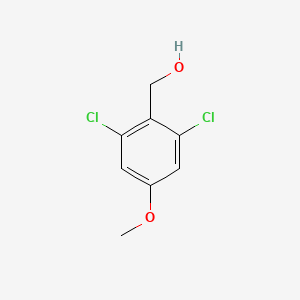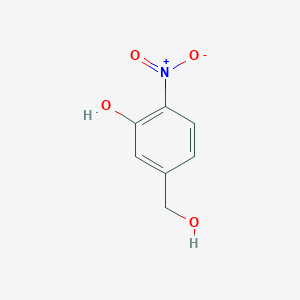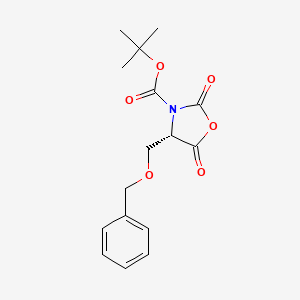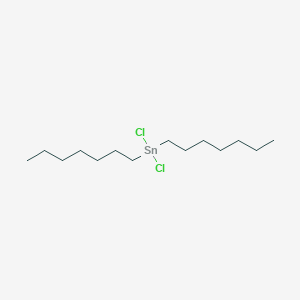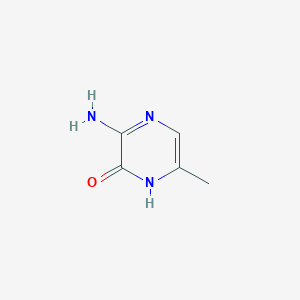![molecular formula C13H12O B1602137 2'-Methyl-[1,1'-biphenyl]-2-ol CAS No. 77897-02-0](/img/structure/B1602137.png)
2'-Methyl-[1,1'-biphenyl]-2-ol
Descripción general
Descripción
2-Methyl-[1,1'-biphenyl]-2-ol, also known as 2-methylbiphenyl-2-ol, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a white solid with a melting point of 121-122°C and a boiling point of 238-239°C. 2-Methyl-[1,1'-biphenyl]-2-ol is a key component in the synthesis of a variety of organic compounds and materials, including polymers, dyes, pharmaceuticals, and fragrances.
Aplicaciones Científicas De Investigación
Pharmaceuticals and Medicine
2’-Methyl-[1,1’-biphenyl]-2-ol, like many biphenyl derivatives, may have potential in the development of pharmaceuticals due to the biphenyl structure’s significance in medicinal chemistry . Biphenyl compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . This compound could be a precursor or an intermediate in synthesizing drugs with these properties.
Agricultural Chemicals
In agriculture, biphenyl derivatives are used to produce various products, including pesticides and fungicides . 2’-Methyl-[1,1’-biphenyl]-2-ol could serve as a structural moiety in developing new compounds with pesticidal properties, potentially enhancing crop protection strategies.
Organic Light-Emitting Diodes (OLEDs)
Biphenyl structures are significant in the development of OLEDs due to their electroluminescent properties . As a biphenyl derivative, 2’-Methyl-[1,1’-biphenyl]-2-ol could be investigated for its potential use in OLEDs, contributing to the advancement of display and lighting technologies.
Liquid Crystals
Biphenyl derivatives are known to be key components in the synthesis of liquid crystals . The structural properties of 2’-Methyl-[1,1’-biphenyl]-2-ol could make it suitable for use in liquid crystal displays (LCDs), which are prevalent in screens for various electronic devices.
Chemical Synthesis and Catalysis
Biphenyl compounds often play a role as catalysts or intermediates in chemical reactions . The methyl group in 2’-Methyl-[1,1’-biphenyl]-2-ol could influence its reactivity, making it a candidate for use in catalytic processes or synthetic pathways for complex organic molecules.
Propiedades
IUPAC Name |
2-(2-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNFMEVVIUSJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571442 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-[1,1'-biphenyl]-2-ol | |
CAS RN |
77897-02-0 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





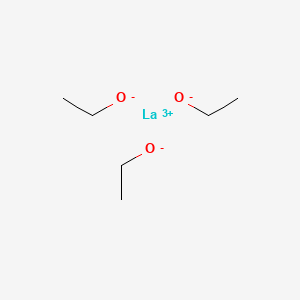
![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
